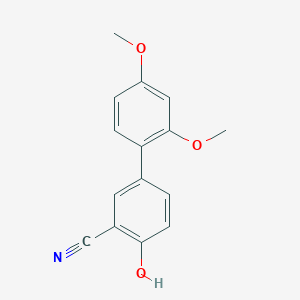

2-Cyano-4-(2,4-dimethoxyphenyl)phenol

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-18-12-4-5-13(15(8-12)19-2)10-3-6-14(17)11(7-10)9-16/h3-8,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWJQNOTQWGIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684854 | |

| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-91-4 | |

| Record name | 4-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyano-4-(2,4-dimethoxyphenyl)phenol synthesis pathway

This guide details the synthesis of 2-Cyano-4-(2,4-dimethoxyphenyl)phenol (systematically named 4-(2,4-dimethoxyphenyl)-2-hydroxybenzonitrile ).[1][2][3] This biaryl scaffold is a critical intermediate in medicinal chemistry, particularly for the development of xanthine oxidase inhibitors, kinase inhibitors, and PROTAC linkers where the electron-rich dimethoxy ring and the electron-withdrawing nitrile provide a unique "push-pull" electronic environment.[2][3]

Executive Summary

-

Core Strategy: Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3][4]

-

Key Challenge: Direct coupling of free phenols poisons Pd catalysts; the nitrile group is sensitive to standard hydrogenolysis (Pd/C + H₂) deprotection.[4][5]

-

Optimized Solution: Use of Silyl Ether (TBDMS) protection .[1][4][5] This allows for robust coupling conditions and mild, chemoselective deprotection (Fluoride) that preserves the nitrile functionality.[4][5]

Part 1: Retrosynthetic Analysis

The most logical disconnection is at the biaryl bond.[4] The molecule is disassembled into an electrophilic aryl halide and a nucleophilic aryl boronic acid.[3][4]

Strategic Choice:

-

Fragment A (Electrophile): 5-Bromo-2-hydroxybenzonitrile .[1][2][3][4][6][7][8][9][10] (Note: In benzonitrile numbering, the 5-position is para to the 2-hydroxyl group, corresponding to the 4-position in phenol numbering).[2][3]

-

Fragment B (Nucleophile): 2,4-Dimethoxyphenylboronic acid .[2][4][5]

Caption: Retrosynthetic breakdown showing the convergence of the benzonitrile core and the dimethoxyaryl wing.[1][5]

Part 2: Step-by-Step Synthesis Protocol

Step 1: Catalyst Protection (Silyl Ether Formation)

Objective: Mask the phenolic hydroxyl group to prevent catalyst poisoning and side reactions.[1][4][5] Rationale: Free phenols can form phenoxides that coordinate tightly to Palladium, inhibiting the catalytic cycle.[4][5] TBDMS (tert-butyldimethylsilyl) is chosen over Benzyl (Bn) because TBDMS removal (TBAF) does not risk reducing the nitrile group, whereas Benzyl removal (H₂/Pd-C) often reduces nitriles to amines.[2][3][5]

Reagents:

-

5-Bromo-2-hydroxybenzonitrile [CAS: 40530-18-5] (1.0 equiv)[1][2][3][8]

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)[1][2][3][5]

Protocol:

-

Charge a round-bottom flask with 5-Bromo-2-hydroxybenzonitrile (10.0 g, 50.5 mmol) and Imidazole (8.6 g, 126 mmol) in anhydrous DCM (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add TBDMS-Cl (9.1 g, 60.6 mmol) portion-wise over 10 minutes.

-

Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1) for disappearance of starting material.[1][4]

-

Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Yield: Quantitative conversion to 5-Bromo-2-(tert-butyldimethylsilyloxy)benzonitrile . Use directly in the next step.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the biaryl C-C bond.[1][2][3][4][5] Rationale: The 2,4-dimethoxy group is electron-rich and sterically demanding (ortho-methoxy).[2][3] The catalyst Pd(dppf)Cl₂ is selected for its robustness and large bite angle, which stabilizes the active Pd(0) species.[1][4][5]

Reagents:

Protocol:

-

In a reaction vessel, dissolve the TBDMS-protected bromide (15.6 g, 50 mmol) and 2,4-Dimethoxyphenylboronic acid (10.9 g, 60 mmol) in 1,4-Dioxane (150 mL).

-

Add K₂CO₃ (13.8 g, 100 mmol) dissolved in Water (37 mL).

-

Degas the mixture by bubbling Nitrogen (or Argon) for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.[1][4][5]

-

Heat to 90°C for 6–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1][4] Dilute with EtOAc, wash with water and brine.[4][5]

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Intermediate Product: 5-(2,4-dimethoxyphenyl)-2-(tert-butyldimethylsilyloxy)benzonitrile.[1][2][3]

Step 3: Deprotection

Objective: Reveal the final phenol without affecting the nitrile or methoxy groups.[4][5] Rationale: Fluoride sources (TBAF) selectively cleave the Si-O bond.[2][4][5] Acidic conditions are avoided to prevent potential demethylation of the dimethoxy ring.[1][4]

Reagents:

Protocol:

-

Dissolve the intermediate in THF (10 mL per gram).

-

Add TBAF solution dropwise at 0°C.

-

Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Quench: Add saturated NH₄Cl solution.

-

Isolation: Extract with EtOAc. Wash organic layer with 0.1M HCl (briefly, to remove TBAF amines) then brine.[4][5]

-

Final Purification: Recrystallize from Ethanol or Ethanol/Water to obtain high-purity solids.[2][3][4]

Part 3: Reaction Mechanism & Workflow

The following diagram illustrates the catalytic cycle and the process flow.

Caption: Linear synthesis workflow integrated with the key mechanistic steps of the Suzuki coupling.

Part 4: Analytical Data Summary

Verify the final product using the following expected spectroscopic signatures.

| Technique | Parameter | Expected Signal | Interpretation |

| IR Spectroscopy | Nitrile Stretch | ~2220–2230 cm⁻¹ | Sharp, distinct peak confirming -CN integrity.[1][2][3] |

| 1H NMR | Methoxy Groups | ~3.80 ppm (s, 3H), ~3.85 ppm (s, 3H) | Two distinct singlets for the 2,4-dimethoxy moiety.[1][5] |

| 1H NMR | Phenolic -OH | ~10.5 ppm (broad s, 1H) | Exchangeable proton; confirms deprotection.[4][5] |

| 1H NMR | Aromatic Region | 6.5–7.8 ppm | Complex pattern; look for coupling between rings.[4][5] |

| Mass Spec | [M-H]⁻ (ESI) | ~254.08 m/z | Negative mode ionization is preferred for phenols.[1][4][5] |

References

-

Suzuki-Miyaura Coupling Mechanism & Applications : Suzuki, A. (2011).[1][4][5] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737.[3][5]Link[1][5]

-

Starting Material Data (5-Bromo-2-hydroxybenzonitrile) : PubChem Compound Summary for CID 2757014.Link[1][5]

-

Silyl Protection Strategies : Greene, T. W., & Wuts, P. G. M. (2014).[1][4][5] Greene's Protective Groups in Organic Synthesis.[1][3][4] John Wiley & Sons.[1][3][4] (Standard Reference Text).

-

Chemoselective Deprotection of Phenols : Crouch, R. D. (2013).[1][4][5] Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417.[3][5]Link[1][5]

Sources

- 1. 5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem960.com [chem960.com]

- 3. CAS 40530-18-5: 5-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. US20060173183A1 - Multicyclic bis-amide MMP inhibitors - Google Patents [patents.google.com]

- 6. chemcd.com [chemcd.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Shop | Chemrio [chemrio.com]

- 9. The IUPAC name of the following compound is: OH | C6H3(CN)(Br) .. [askfilo.com]

- 10. calpaclab.com [calpaclab.com]

Technical Guide: Mechanism of Action for Dimethoxyphenyl Compounds

Content Type: Technical Whitepaper Subject: Pharmacological & Structural Mechanisms of the Dimethoxyphenyl Moiety Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary

The dimethoxyphenyl group (specifically the 3,4-dimethoxy or 3,5-dimethoxy motifs) is a "privileged structure" in medicinal chemistry. It is not merely a passive lipophilic spacer but an active pharmacophore that dictates ligand binding through three distinct physicochemical modalities: hydrophobic pocket occupation , weak hydrogen bond acceptance , and metabolic bioactivation .

This guide deconstructs the mechanism of action (MoA) of dimethoxyphenyl-containing compounds across three critical biological targets: Microtubules (Tubulin) , L-type Calcium Channels (CaV1.2) , and Phosphodiesterase 4 (PDE4) . It further details the metabolic "switch" that converts this moiety into redox-active catechols.

Part 1: Structural Biology of the Pharmacophore

The dimethoxyphenyl moiety functions through a precise balance of electronic and steric properties.

Electronic & Steric Properties

-

Electron Donating Group (EDG): The two methoxy groups (-OCH₃) are strong electron donors via resonance. This increases the electron density of the phenyl ring, making it susceptible to

stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp). -

Hydrogen Bond Acceptors (HBA): The oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors. While less polar than hydroxyls, they are critical for orienting the molecule within a binding pocket, often interacting with backbone amides or specific side chains (e.g., Gln, Cys).

-

Conformational Restriction: The steric bulk of the methyl groups restricts rotation around the phenyl-oxygen bond, often locking the molecule into a planar or twisted conformation that matches the "induced fit" of the target protein.

Visualization: The Interaction Triad

The following diagram illustrates how the dimethoxyphenyl moiety engages with protein targets.

Part 2: Primary Mechanisms of Action

Mechanism A: Microtubule Destabilization (The Colchicine Site)

Paradigm Compound: Combretastatin A-4 (CA-4) / Chalcone derivatives

Target:

The 3,4,5-trimethoxyphenyl (Ring A) and 3,4-dimethoxyphenyl (Ring B) motifs are the hallmark of colchicine-site binders.

-

Binding Kinetics: The compound binds to the interface between

- and -

Molecular Interaction:

-

Cys241 Interaction: The methoxy groups are spatially positioned to interact with Cys241 (Cys

241) in the -

Steric Clash: The bulky dimethoxy/trimethoxy rings prevent the "curved-to-straight" conformational change required for tubulin polymerization.

-

-

Outcome: The tubulin dimers cannot polymerize into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.

Mechanism B: Ion Channel Blockade (The Pore Plug)

Paradigm Compound: Verapamil Target: L-type Voltage-Gated Calcium Channel (CaV1.2)

Verapamil contains two 3,4-dimethoxyphenyl rings. These are essential for its function as a "pore blocker."

-

Access: Verapamil enters the cell in its neutral form.

-

Binding Site: It binds to the V-site located in the central cavity of the pore (transmembrane segments S6 of domains III and IV).

-

Residue Specificity: The dimethoxyphenyl rings engage in extensive hydrophobic interactions with residues Tyr1049, Ile1049, and Phe1060 . The methoxy groups do not primarily H-bond here; instead, they provide the necessary lipophilicity and shape complementarity to "plug" the ion conduction pathway.

-

Outcome: Physical occlusion of the pore prevents Ca²⁺ influx, leading to smooth muscle relaxation (vasodilation) and reduced cardiac contractility.

Mechanism C: Enzyme Inhibition (The Q-Pocket)

Paradigm Compound: Rolipram Target: Phosphodiesterase 4 (PDE4)[4]

Rolipram features a 3-cyclopentyloxy-4-methoxyphenyl group.

-

The Q-Pockets: The PDE4 active site contains two hydrophobic pockets (Q1 and Q2).[4]

-

Anchoring: The 4-methoxy group and the 3-alkoxy group occupy these hydrophobic pockets.

-

Key H-Bond: The pharmacophore is anchored by a critical hydrogen bond between the inhibitor and the invariant Gln369 residue. The methoxy oxygen acts as the acceptor.

-

Outcome: Inhibition of cAMP hydrolysis, raising intracellular cAMP levels and exerting anti-inflammatory effects.

Part 3: Metabolic Bioactivation (The "Switch")

The dimethoxyphenyl group is metabolically labile. This is a critical consideration for toxicity and "prodrug" design.

The O-Demethylation Cascade

Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6 ) target the methoxy groups.

-

Reaction:

-

Product: A phenol or catechol (1,2-dihydroxybenzene).

-

Consequence:

-

Antioxidant: The catechol can scavenge ROS (Reactive Oxygen Species).

-

Toxicity: The catechol can be oxidized to an ortho-quinone , a highly electrophilic species that can covalently bind to cellular proteins (nucleophiles like Cys or Lys), leading to hepatotoxicity.

-

Part 4: Experimental Protocols

To validate the mechanism of a novel dimethoxyphenyl compound, the following self-validating protocols are recommended.

Protocol 1: Tubulin Polymerization Assay (Turbidimetry)

Objective: Determine if the compound destabilizes microtubules (like Colchicine) or stabilizes them (like Taxol).

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

-

Setup:

-

Prepare tubulin stock (3 mg/mL) in PEM buffer + GTP on ice.

-

Add test compound (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration < 1%.

-

Controls:

-

Negative: DMSO only.

-

Destabilizer Control: Colchicine (5 µM).

-

Stabilizer Control: Paclitaxel (5 µM).

-

-

-

Initiation: Add tubulin to the plate. Immediately transfer to a plate reader pre-warmed to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Interpretation:

-

Polymerization: Increase in OD340.

-

Inhibition: Flat line or reduced slope compared to DMSO control.

-

Validation: If the curve matches the Colchicine profile, the dimethoxyphenyl moiety is likely targeting the colchicine site.

-

Protocol 2: Microsomal Stability & Metabolite ID

Objective: Assess the rate of O-demethylation and identify potential reactive quinones.

-

Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system. Incubate at 37°C.

-

Trapping Agent: To detect reactive quinones, perform a parallel incubation with Glutathione (GSH) or N-acetylcysteine.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Search: Look for mass shifts of:

-

-14 Da (Loss of CH₂ = O-demethylation).

-

+305 Da (GSH adduct) = Indicates quinone formation.

-

Part 5: Data Summary Table

| Target System | Primary Interaction Site | Role of Dimethoxyphenyl Group | Key Residues Involved | Biological Outcome |

| Microtubules | Colchicine Binding Site ( | Steric hindrance & Hydrophobic anchor | Cys241 , Val238, Thr239 | G2/M Arrest, Apoptosis |

| CaV1.2 Channel | Central Pore (V-Site) | Hydrophobic pore plugging | Tyr1049 , Ile1049, Phe1060 | Vasodilation, Bradycardia |

| PDE4 Enzyme | Q-Pockets (Active Site) | Hydrophobic fill & H-bond acceptor | Gln369 (H-bond), Phe372 | Anti-inflammatory (cAMP |

| Liver Microsomes | CYP450 Active Site | Substrate for O-demethylation | Heme Iron (Oxidation) | Bioactivation or Clearance |

References

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research.[5] Link

-

Tang, W., et al. (2016). Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. Nature. Link

-

Wang, H., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules.[3][5][6][7][8][9][10][11][12][13] Link

-

Li, G. & Shi, G. (2019). How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. Pharmacological Research.[5][13] Link

-

Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. Link

Sources

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multifaceted examination of the action of PDE4 inhibitor rolipram on MMP2/9 reveals therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In silico modeling of 2-Cyano-4-(2,4-dimethoxyphenyl)phenol interactions

Topic: In Silico Characterization of the Biaryl Nitrile Scaffold: Modeling 2-Cyano-4-(2,4-dimethoxyphenyl)phenol Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This technical guide outlines a rigorous in silico workflow for characterizing This compound , a specific biaryl nitrile scaffold with significant pharmacophoric potential. Unlike generic modeling tutorials, this document addresses the unique physicochemical challenges of this molecule—specifically the ortho-cyano-phenol intramolecular hydrogen bonding , the biaryl torsional strain , and the metabolic liability of the dimethoxy motif .

We employ a multi-stage pipeline: Quantum Mechanical (QM) parameterization, Inverse Docking for target identification, Induced-Fit Docking (IFD), and Molecular Dynamics (MD) simulations to validate binding stability.

Phase 1: Molecular Profiling & Quantum Mechanical Preparation

Before docking, the ligand must be treated as a dynamic quantum system rather than a static 2D topology. The co-existence of a phenol hydroxyl group ortho to a nitrile group creates a specific electronic environment that standard force fields (e.g., OPLS3e, GAFF) may underestimate without QM-derived charges.

1.1 Structural Anomalies & Expert Insight

The 2-cyano-phenol motif allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen. This interaction locks the "A-ring" into a planar conformation, reducing the entropic penalty upon binding but altering the electrostatic potential surface (ESP) presented to the receptor.

-

Critical Workflow: Do not rely on standard conformer generation. You must perform a torsional scan of the biaryl bond (connecting the phenol to the dimethoxyphenyl ring) using Density Functional Theory (DFT).

1.2 DFT Protocol (Gaussian/Jaguar)

Objective: accurate geometry optimization and electrostatic potential (ESP) charge calculation.

-

Method: B3LYP-D3 (dispersion corrected) / 6-31G** basis set.

-

Solvation: PCM (Polarizable Continuum Model) - Water.

-

Torsional Scan: Rotate the biaryl bond in 10° increments to identify the global minimum energy dihedral angle (often twisted ~35-45° due to steric clash between the methoxy group and protons).

1.3 Data Output: Physicochemical Properties

| Property | Value (Predicted) | Relevance |

| MW | ~269.28 Da | Fragment-like / Lead-like space |

| LogP | 3.2 - 3.5 | Good membrane permeability |

| H-Bond Donors | 1 (Phenol OH) | Critical for active site anchoring |

| H-Bond Acceptors | 4 (CN, 2x OMe, Phenol O) | High interaction potential |

| Rotatable Bonds | 3 (Biaryl, 2x OMe) | Low entropic penalty |

Phase 2: Target Identification (Reverse Docking)

Given the structural similarity to known bioactive biaryls (e.g., combretastatins, resveratrol, biphenyl-nitriles), we hypothesize two primary target classes: Nuclear Receptors (Estrogen Receptor

2.1 Workflow Diagram

The following Graphviz diagram illustrates the decision tree for target selection and validation.

Caption: Workflow for identifying biological targets based on pharmacophoric mapping of the biaryl nitrile scaffold.

Phase 3: Induced-Fit Docking (IFD) Protocol

Standard rigid-receptor docking fails for biaryl ligands because the receptor side chains (specifically Phenylalanine/Tyrosine) must rotate to accommodate the twisted biaryl geometry. We utilize an Induced-Fit Docking approach.

3.1 Experimental Setup

Target: Tubulin Colchicine Site (PDB: 1SA0) or ER

3.2 Step-by-Step Methodology

-

Grid Generation:

-

Center the grid on the co-crystallized ligand (e.g., Colchicine).

-

Constraint: Define a hydrogen bond constraint on the backbone carbonyl (e.g., Val181 in Tubulin) to force the phenol -OH interaction.

-

-

Initial Glide Docking (Soft):

-

Scale van der Waals radii by 0.5 for receptor and ligand to allow slight clashes.

-

Retain top 20 poses.

-

-

Prime Refinement (Side Chain Sampling):

-

Residues within 5.0 Å of ligand poses are refined using Prime (molecular mechanics).

-

This step allows the pocket to "breathe" and accommodate the 2,4-dimethoxy bulk.

-

-

Final Re-Docking (Hard):

-

Redock into the optimized receptor structures with full van der Waals potentials.

-

Scoring: Rank by Glide Score (XP).

-

3.3 Causality & Interpretation

-

The Nitrile Group: Look for interactions with positively charged residues (Arg/Lys) or water-mediated bridges. The nitrile is a weak acceptor but crucial for orienting the ring.

-

The Dimethoxy Motif: These groups are lipophilic but electron-rich. They should occupy hydrophobic pockets (e.g., the "hydrophobic clamp" in Tubulin).

Phase 4: Molecular Dynamics (MD) Stability Analysis

Docking provides a static snapshot. MD simulations are required to verify if the This compound maintains its binding pose under physiological thermal fluctuations.

4.1 Simulation Protocol (GROMACS / Desmond)

-

System Setup:

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

Solvent: TIP3P water model, cubic box with 10 Å buffer.

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

-

-

Equilibration:

-

NVT ensemble (1 ns, 300 K) with restraints on protein heavy atoms.

-

NPT ensemble (1 ns, 1 bar) releasing side-chain restraints.

-

-

Production Run:

-

Time: 100 ns.

-

Time Step: 2 fs.

-

Trajectory Analysis: Save frames every 10 ps.

-

4.2 Analysis Metrics

-

RMSD (Root Mean Square Deviation): A stable binder will plateau (< 2.5 Å deviation) after equilibration.

-

H-Bond Persistence: Calculate the % of simulation time the Phenol-OH hydrogen bond exists. >60% indicates a critical anchoring interaction.

Caption: Molecular Dynamics simulation pipeline for validating ligand stability.

Phase 5: ADMET & Druggability Assessment

The 2,4-dimethoxyphenyl moiety presents a specific metabolic risk: O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

5.1 Metabolic Stability Prediction

-

Site of Metabolism (SOM): The methyl groups on the ether linkages are primary sites for oxidative attack.

-

In Silico Tool: Use FAME 3 or SMARTCyp to predict the lability of these sites.

-

Mitigation Strategy: If the methoxy groups are predicted to be too labile (high clearance), consider bioisosteric replacement (e.g., -OCF3 or -Cl) in future design cycles.

5.2 Solubility & Permeability

-

LogS (Solubility): The phenol group aids solubility, but the biaryl core is highly lipophilic.

-

TPSA (Topological Polar Surface Area): The nitrile and oxygen atoms contribute to TPSA. Target range: < 140 Ų for cell permeability. This molecule is expected to be well within the range (~60-70 Ų).

References

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Sherman, W., et al. (2006). Novel Method for Modeling Ligand Binding: Induced Fit Docking. Journal of Medicinal Chemistry, 49(2), 534–553. Link

-

Abraham, M. J., et al. (2015). GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers. SoftwareX, 1-2, 19-25. Link

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism. ACS Medicinal Chemistry Letters, 1(3), 96-100. Link

Discovering Novel Bioactive Phenolic Compounds: A Modern Scientific Workflow

An In-depth Technical Guide for Drug Development Professionals

Introduction: Beyond Nature's Obvious Offerings

For millennia, medicinal plants have served as the foundation of healthcare, providing a rich repository of bioactive compounds.[1] Phenolic compounds, a diverse class of secondary metabolites, are central to this tradition, exhibiting a remarkable spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] However, the era of simply isolating the most abundant compounds from well-known sources is drawing to a close. The modern challenge lies in uncovering novel phenolic structures with unique mechanisms of action, a task that requires a sophisticated, multi-disciplinary approach.

This guide moves beyond simplistic protocols to provide a strategic framework for the discovery of novel bioactive phenolic compounds. It is designed for researchers who seek not only to perform experiments but to understand the causality behind each step. We will navigate the entire discovery pipeline, from intelligent sourcing and extraction to high-throughput screening, rapid dereplication, definitive structural elucidation, and finally, mechanistic investigation. The workflow described herein is designed as a self-validating system, integrating modern analytical chemistry, molecular biology, and computational science to increase the efficiency and success rate of natural product drug discovery.

Chapter 1: Strategic Sourcing and Advanced Extraction

The journey begins with the raw material. The choice of source—be it a plant from an extreme environment, a marine microorganism, or an agricultural by-product—is the first step in biasing the discovery process towards novelty. The subsequent extraction is not merely about isolating compounds but about efficiently and selectively capturing the desired chemical space while preserving the integrity of thermolabile molecules.

The Rationale for Advanced Extraction Techniques

Traditional methods like maceration and Soxhlet extraction, while foundational, are often hampered by long extraction times, high solvent consumption, and potential degradation of target compounds due to heat.[4][5] Modern techniques address these limitations, offering superior efficiency and aligning with the principles of green chemistry.[6] The choice of method is dictated by the physicochemical properties of the target phenolics and the matrix of the source material.

-

Causality: The primary driver for using advanced techniques is to maximize the yield and diversity of extracted compounds while minimizing the operational footprint (time, energy, solvent). High pressure and temperature in methods like PLE and SFE can overcome mass transfer limitations, while UAE and MAE use energy to disrupt cell walls, enhancing solvent penetration.[6][7]

Comparative Overview of Extraction Methodologies

The selection of an appropriate extraction method is a critical experimental decision. The following table summarizes and compares key techniques.

| Technique | Principle | Advantages | Limitations | Typical Solvents |

| Ultrasound-Assisted Extraction (UAE) | High-frequency sound waves create cavitation bubbles, disrupting cell walls and enhancing mass transfer.[7] | Fast, low temperature operation, reduced solvent use, suitable for thermolabile compounds.[5][8] | Localized high temperatures can degrade some compounds; efficiency can be matrix-dependent. | Ethanol, Methanol, Water, NADES |

| Microwave-Assisted Extraction (MAE) | Microwave energy directly heats the solvent and sample, causing internal pressure buildup and cell rupture.[7] | Very fast, reduced solvent consumption, high efficiency.[4] | Risk of overheating and degrading compounds; requires microwave-transparent vessels. | Polar solvents (Ethanol, Water) |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Uses elevated temperatures (40-200°C) and pressures (10-15 MPa) to maintain the solvent in a liquid state, enhancing its extraction capacity.[6] | Rapid, highly efficient, low solvent volume, automated systems available.[1][8] | High initial equipment cost; potential for degradation of heat-sensitive compounds. | Ethanol, Water, Ethyl Acetate |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.[7] | Highly selective (tunable by pressure/temperature), solvent-free final product, ideal for non-polar compounds.[6] | High equipment cost; CO2 is non-polar, often requiring a polar co-solvent (e.g., ethanol) for phenolics. | Supercritical CO2, often with Ethanol as a co-solvent |

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Phenolics

This protocol provides a robust method for extracting phenolic compounds from a dried plant matrix.

-

Sample Preparation: Grind the dried plant material (e.g., leaves, bark) to a fine powder (e.g., 40-60 mesh size). This increases the surface area for extraction.

-

Solvent Selection: Prepare an 80% ethanol (v/v) solution in deionized water. This hydroalcoholic mixture is effective for a broad range of phenolic polarities.

-

Extraction Slurry: In a glass beaker, combine the powdered plant material with the solvent at a solid-to-liquid ratio of 1:20 (e.g., 5 g of powder in 100 mL of solvent).

-

Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 40°C and the frequency to 40 kHz.

-

Extraction Time: Sonicate the mixture for 30 minutes. The acoustic energy will facilitate cell lysis and solvent penetration.

-

Separation: After sonication, centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid plant debris.

-

Collection & Filtration: Decant the supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining fine particles. This is the crude phenolic extract.

-

Storage: Store the extract in an amber glass vial at -20°C to prevent degradation from light and heat prior to analysis.

-

Self-Validation: Perform the extraction in triplicate to ensure reproducibility. Analyze a small aliquot using HPLC to confirm the presence of phenolic peaks.

Chapter 2: Identifying Biological Activity

With a crude extract in hand, the next phase is to identify which, if any, of the hundreds of compounds present are responsible for a desired biological effect. This is achieved through a combination of high-throughput screening and a systematic process of purification known as bioassay-guided fractionation.

High-Throughput Screening (HTS) of Crude Extracts

HTS allows for the rapid assessment of a large number of extracts against specific biological targets.[9] The goal is to quickly identify "hit" extracts that warrant further investigation.

-

Antioxidant Activity: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used.[3][10][11] They measure the extract's ability to scavenge free radicals or reduce metal ions, which are key indicators of antioxidant potential.

-

Anti-inflammatory Activity: Cell-based assays are crucial here. A common approach is to use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[12] The extract's ability to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), or interleukin-6 (IL-6) is then quantified.[2][3]

-

Cytotoxicity/Anticancer Activity: The effect of the extract on the viability of cancer cell lines is assessed using assays like the MTT assay, which measures metabolic activity.[9][13] A potent extract will show significant growth inhibition or cell death.

The Logic of Bioassay-Guided Fractionation

Bioassay-guided fractionation is a cornerstone of natural product discovery.[14] It is an iterative process that systematically links biological activity to specific chemical constituents within a complex mixture.[15][16] The core principle is to separate the crude extract into simpler fractions, test each fraction for activity, and then further purify the most active fraction until a single, pure bioactive compound is isolated.[17][18]

Caption: Workflow for Bioassay-Guided Fractionation.

Experimental Protocol: Bioassay-Guided Fractionation for Anti-inflammatory Phenolics

-

Initial Fractionation (SPE):

-

Condition a C18 Solid Phase Extraction (SPE) cartridge with methanol, followed by water.

-

Load the crude extract onto the cartridge.

-

Elute with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). This separates compounds based on polarity.[16]

-

Collect each eluate as a distinct fraction (F1-F5). Evaporate the solvent from each fraction.

-

-

First Bioassay Screen:

-

Prepare stock solutions of each dried fraction in DMSO.

-

Perform the LPS-induced nitric oxide (NO) inhibition assay on RAW 264.7 macrophages for all five fractions.

-

Causality: This step identifies which polarity range contains the active compound(s). For example, if fraction F4 (80% methanol) shows the highest NO inhibition, it becomes the "hit" fraction.

-

-

Secondary Fractionation (Preparative HPLC):

-

Dissolve the active "hit" fraction (F4) in a suitable solvent.

-

Inject it into a preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[19]

-

Run a shallow gradient of acetonitrile in water to achieve high-resolution separation.

-

Collect peaks at the detector outlet as individual sub-fractions (e.g., F4.1, F4.2, F4.3...).

-

-

Second Bioassay Screen:

-

Test each of the new sub-fractions (F4.1, F4.2, etc.) in the NO inhibition assay.

-

-

Isolation:

-

If a single sub-fraction (e.g., F4.2) shows all the activity, and analytical HPLC confirms its purity (>95%), the compound is considered isolated.

-

If activity is still spread across multiple sub-fractions or purity is low, repeat steps 3 and 4 with a different chromatographic method (e.g., a different column or solvent system) until a single pure active is obtained.[20]

-

Chapter 3: Dereplication: Avoiding Rediscovery

One of the most significant bottlenecks in natural product discovery is the re-isolation of known compounds.[21] Dereplication is the crucial, early-stage process of rapidly identifying known metabolites in an extract or active fraction, allowing researchers to focus their efforts exclusively on novel entities.[22][23]

The "Fail Fast" Philosophy

The goal of dereplication is to "fail fast"—that is, to quickly eliminate extracts containing only common, well-documented compounds before investing significant time and resources in full isolation.[21] This is typically achieved using high-resolution analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: A typical LC-MS based dereplication workflow.

Protocol: LC-MS Based Dereplication

-

Sample Analysis: Inject the active fraction into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap or Q-TOF).[24][25]

-

Data Acquisition:

-

Obtain the accurate mass (to at least 4 decimal places) of the parent ion for each major peak in the chromatogram.

-

Acquire the MS/MS fragmentation spectrum for each of these ions. This provides a structural fingerprint.

-

-

Database Interrogation:

-

For a peak of interest, use the accurate mass to generate a molecular formula.

-

Search this formula and/or the exact mass against chemical databases (e.g., Dictionary of Natural Products, SciFinder, PubChem).

-

Compare the experimental MS/MS fragmentation pattern with patterns in spectral libraries like the Global Natural Products Social Molecular Networking (GNPS) platform.[26]

-

-

Decision Making:

-

Match: If the mass, formula, and fragmentation pattern match a known compound, the peak is dereplicated. You can confidently deprioritize this fraction if that was the source of the activity.

-

No Match: If no plausible hits are found in any database, the compound is flagged as potentially novel and becomes a high-priority candidate for full isolation and structural elucidation.

-

Chapter 4: Structural Elucidation of Novel Compounds

Once a pure, novel, and active compound has been isolated, its exact chemical structure must be determined. This is a meticulous process that relies on the combination of mass spectrometry and, most importantly, Nuclear Magnetic Resonance (NMR) spectroscopy.[27][28]

The Role of High-Resolution Mass Spectrometry (HRMS)

HRMS provides the first piece of the puzzle: the molecular formula.[24] By measuring the mass of the compound with very high precision, it's possible to determine the exact elemental composition (the number of C, H, O, N, etc.), which is a critical starting point.

The Definitive Power of NMR Spectroscopy

NMR is the gold standard for determining the structure of organic molecules.[27] A suite of 1D and 2D NMR experiments are performed to piece together the molecular skeleton and define its stereochemistry.

-

¹H NMR: Identifies the number and type of protons (hydrogen atoms) in the molecule and their immediate electronic environment.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal connectivity.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting molecular fragments.

-

By systematically interpreting the data from these experiments, a complete and unambiguous 2D structure of the novel phenolic compound can be assembled.[27]

Chapter 5: Unveiling the Mechanism and Predicting Viability

Identifying a novel, active structure is a major milestone, but for drug development, it's equally important to understand how it works (its mechanism of action) and to predict its potential as a drug candidate.

Mechanism of Action (MOA) Studies

MOA studies aim to identify the specific molecular target of the bioactive compound.[1][29] If a compound inhibits inflammation, what protein in the inflammatory pathway is it binding to? Techniques to answer this include:

-

Target-based assays: If you hypothesize the compound inhibits a specific enzyme (e.g., Cyclooxygenase-2, COX-2), you can perform an enzyme inhibition assay with the purified protein and your compound.[9]

-

Proteomics Approaches: Techniques like thermal proteome profiling can identify which proteins in a cell lysate are stabilized by binding to the compound, thus revealing its direct targets.

-

Pathway Analysis: After identifying a target, further cell-based experiments are used to confirm that the compound affects downstream signaling events in the expected way.

In Silico Analysis: Early-Stage Prediction

Computational, or in silico, tools provide a rapid and cost-effective way to predict a compound's drug-like properties and potential biological targets before committing to lengthy and expensive lab experiments.[30][31]

-

Molecular Docking: This technique simulates the interaction between the novel compound (ligand) and a protein target with a known 3D structure.[32] It predicts the binding pose and estimates the binding affinity, providing a hypothesis for the MOA that can be tested experimentally.[30]

-

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. A common first pass is to check for compliance with "Lipinski's Rule of Five," which helps predict oral bioavailability.[33][34] Molecules that are predicted to have poor pharmacokinetics or high toxicity can be deprioritized early.

Conclusion and Future Outlook

The discovery of novel bioactive phenolic compounds has evolved from a process of serendipity to a highly integrated and strategic scientific discipline. The modern workflow, as outlined in this guide, emphasizes efficiency, rationality, and a multi-faceted approach. By combining advanced extraction and chromatography with high-throughput bioassays, early-stage dereplication, and the definitive power of spectroscopic analysis, researchers can significantly increase the probability of success.

The integration of 'omics' technologies, such as metabolomics and genomics, represents the next frontier.[15][35][36] These approaches allow for a more holistic understanding of an organism's chemical potential, enabling the targeted discovery of compounds from previously untapped biosynthetic gene clusters.[26][37] As these technologies mature, the pipeline for discovering nature's next generation of therapeutic agents will become even more powerful and precise.

References

-

Caesar, L.K., Cech, N.B., and Kelleher, N.L. (2021). Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities. Natural Product Reports. Available at: [Link]

-

Rai, A., et al. (2021). Plant-Based Bioactive Natural Products: Insights into Molecular Mechanisms of Action. Molecules. Available at: [Link]

-

Demain, A.L., and Sánchez, S. (2017). The Relevance Of Chemical Dereplication In Microbial Natural Product Screening. Journal of Antibiotics. Available at: [Link]

-

Gaudêncio, S.P., and Pereira, F. (2015). Dereplication strategies in natural product research: How many tools and methodologies behind the same concept? Natural Product Reports. Available at: [Link]

-

Caesar, L.K., Cech, N.B., and Kelleher, N.L. (2021). Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities. RSC Publishing. Available at: [Link]

-

Knight, R., et al. (2022). Integrated Metabolomic-Genomic Workflows Accelerate Microbial Natural Product Discovery. Journal of Natural Products. Available at: [Link]

-

Proksch, P., et al. (2014). Metabolomics and Dereplication Strategies in Natural Products. Metabolomics in Practice. Available at: [Link]

-

Knight, R., et al. (2022). Integrated Metabolomic–Genomic Workflows Accelerate Microbial Natural Product Discovery. Analytical Chemistry. Available at: [Link]

-

Gaudêncio, S.P., and Pereira, F. (2015). Dereplication strategies in natural product research: How many tools and methodologies behind the same concept? Semantic Scholar. Available at: [Link]

-

Caesar, L.K., Cech, N.B., and Kelleher, N.L. (2021). Metabolomics and genomics in natural products research: Complementary tools for targeting new chemical entities. ResearchGate. Available at: [Link]

-

Barba, F.J., et al. (2024). Advanced Extraction Techniques Combined with Natural Deep Eutectic Solvents for Extracting Phenolic Compounds from Pomegranate (Punica granatum L.) Peels. MDPI. Available at: [Link]

-

Wang, J., et al. (2024). A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv. Available at: [Link]

-

Anonymous. (n.d.). Natural Products in Drug Discovery: Bioactivity, Mechanisms and Therapeutic Promise. Publisher not specified. Available at: [Link]

-

Kowalska, H., et al. (2024). Advanced Extraction Techniques for Bioactive Compounds from Berry Fruits: Enhancing Functional Food Applications. PMC. Available at: [Link]

-

Hettihewa, S.K., Hemar, Y., and Rupasinghe, H.P.V. (2020). Bioassay Guided Fractionation and Determination of Total Phenolic. TSI Journals. Available at: [Link]

-

Sultanbawa, Y., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. MDPI. Available at: [Link]

-

Hettihewa, S.K., Hemar, Y., and Rupasinghe, H.P.V. (2020). Bioassay Guided Fractionation and Determination of Total Phe. TSI Journals. Available at: [Link]

-

Fauconnier, M.L. (n.d.). Investigating the Molecular Mechanism of Action of Natural Bioactive Molecules. MDPI. Available at: [Link]

-

Luesch, H., and Agarwal, V. (2016). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PMC. Available at: [Link]

-

Hossain, M.B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. Available at: [Link]

-

Kumar, A., et al. (2024). A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources. ACS Omega. Available at: [Link]

-

Sultanbawa, Y., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PubMed. Available at: [Link]

-

Ionescu, G.L., et al. (2022). In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data. MDPI. Available at: [Link]

-

de la Rosa, R.R., et al. (2022). Recent advances and trends in extraction techniques to recover polyphenols compounds from apple by-products. PMC. Available at: [Link]

-

Ionescu, G.L., et al. (2022). In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data. PMC. Available at: [Link]

-

Mmutlane, E.M., et al. (2021). Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi. Frontiers. Available at: [Link]

-

Lee, J.H., et al. (2021). Elucidation of phenolic metabolites in wheat seedlings (Triticum aestivum L.) by NMR and HPLC-Q-Orbitrap-MS/MS. PMC. Available at: [Link]

-

Kumar, M., et al. (2022). Traditional and innovative approaches for the extraction of bioactive compounds. Food and Bioproducts Processing. Available at: [Link]

-

Kolb, P., and Ferreira, R.S. (2016). In Silico Study: Prediction of Bioactivity and Docking. Bio-protocol. Available at: [Link]

-

Anonymous. (n.d.). Bioactive Natural Products for Health: Isolation, Structural Elucidation, Biological Evaluation, Structure-activity Relationship, and Mechanism. Frontiers Research Topic. Available at: [Link]

-

Rocchetti, G., et al. (2020). High-Throughput Method for Wide-Coverage and Quantitative Phenolic Fingerprinting in Plant-Origin Foods and Urine Samples. PMC. Available at: [Link]

-

Molo, M.I., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]

-

Gan, R.Y., et al. (2012). Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds. ResearchGate. Available at: [Link]

-

Gan, R.Y., et al. (2012). Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds. PMC. Available at: [Link]

-

Tang, H., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. MDPI. Available at: [Link]

-

Erdag, E. (2023). Investigation of Some Phenolic Compounds as iNOS Inhibitors: An in silico Approach. Chemical Methodologies. Available at: [Link]

-

Tang, H., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. PubMed. Available at: [Link]

-

Anonymous. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]

-

Proestos, C., et al. (2021). High-Throughput Quantification of 32 Bioactive Antioxidant Phenolic Compounds in Grapes, Wines and Vinification Byproducts by LC–MS/MS. MDPI. Available at: [Link]

-

da Silva, J.K.R., et al. (2024). Biological activity an in silico toxicity of phenolic compounds found in cupuaçu seed (Theobroma grandiflorum). Research, Society and Development. Available at: [Link]

-

Skrovankova, S., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. Available at: [Link]

-

Anonymous. (2025). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. LCGC International. Available at: [Link]

-

Chen, L., et al. (2016). Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra. Hindawi. Available at: [Link]

-

Anonymous. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available at: [Link]

-

Lefebvre, A., et al. (2022). Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Journal of Chromatography B. Available at: [Link]

-

Moniruzzaman, M., et al. (2017). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances and trends in extraction techniques to recover polyphenols compounds from apple by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Advanced Extraction Techniques for Bioactive Compounds from Berry Fruits: Enhancing Functional Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Anti-Inflammatory Activities of Phenolic-Enriched Extracts of Smilax glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolomics and Genomics in Natural Products Research: Complementary Tools for Targeting New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Determination of Phenolics and Flavonoids of Some Useful Medicinal Plants and Bioassay-Guided Fractionation Substances of Sclerocarya birrea (A. Rich) Hochst Stem (Bark) Extract and Their Efficacy Against Salmonella typhi [frontiersin.org]

- 19. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 20. jsmcentral.org [jsmcentral.org]

- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 25. High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Integrated Metabolomic-Genomic Workflows Accelerate Microbial Natural Product Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elucidation of phenolic metabolites in wheat seedlings (Triticum aestivum L.) by NMR and HPLC-Q-Orbitrap-MS/MS: Changes in isolated phenolics and antioxidant effects through diverse growth times - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. mdpi.com [mdpi.com]

- 30. chemmethod.com [chemmethod.com]

- 31. rsdjournal.org [rsdjournal.org]

- 32. bio-protocol.org [bio-protocol.org]

- 33. mdpi.com [mdpi.com]

- 34. In Silico Study Approach on a Series of 50 Polyphenolic Compounds in Plants; A Comparison on the Bioavailability and Bioactivity Data - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Metabolomics and genomics in natural products research: complementary tools for targeting new chemical entities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

UV-Vis absorption and fluorescence spectra of 2-Cyano-4-(2,4-dimethoxyphenyl)phenol

Comprehensive Technical Guide: Optical Characterization of 2-Cyano-4-(2,4-dimethoxyphenyl)phenol

Part 1: Executive Summary & Molecular Architecture

This guide outlines the standard operating procedure (SOP) for the photophysical characterization of This compound . Based on its structural motif, this molecule is classified as a Donor-Acceptor (D-π-A) biaryl fluorophore .

The architecture combines an electron-rich donor (2,4-dimethoxyphenyl) and an electron-deficient acceptor (2-cyanophenol) linked by a single bond. This "Push-Pull" system suggests the molecule will exhibit significant Intramolecular Charge Transfer (ICT) , resulting in environmental sensitivity (solvatochromism) and pH-dependent emission due to the phenolic hydroxyl group.

Key Predicted Properties:

-

Dual-State Emission: Sensitivity to solvent polarity (ICT state stabilization).

-

pKa Modulation: The ortho-cyano group enhances phenolic acidity (pKa ≈ 7.0–7.5), enabling physiological pH sensing.

-

Rotor Behavior: The biaryl bond allows for Twisted Intramolecular Charge Transfer (TICT), potentially making quantum yield viscosity-dependent.

Part 2: Experimental Protocols

Materials & Stock Solution Preparation

-

Solvent Purity: Use spectroscopic grade solvents (HPLC/UV cutoff < 230 nm).

-

Stock Concentration: Prepare a 1.0 mM stock solution in anhydrous DMSO or Acetonitrile (MeCN).

-

Rationale: The molecule is likely lipophilic. DMSO prevents aggregation (ACQ) during dilution into aqueous buffers.

-

-

Working Concentration: Dilute to 1–10 µM for spectral measurements to maintain an Optical Density (OD) < 0.1 at

, preventing inner-filter effects [1].

UV-Vis & Fluorescence Solvatochromism Assay

This protocol validates the ICT mechanism by measuring spectral shifts across the polarity scale.

Step-by-Step Workflow:

-

Solvent Selection: Prepare 3 mL samples in:

-

Non-polar: Hexane or Toluene (Reference for Locally Excited state).

-

Medium: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Polar Aprotic: Acetonitrile or DMSO.

-

Polar Protic: Methanol or Ethanol (Checks for H-bonding interference).

-

-

Absorption Scan: Scan 250–500 nm. Note the

of the lowest energy band (likely 320–360 nm). -

Emission Scan: Excite at the absorption

. Scan emission 350–650 nm. -

Data Processing: Convert wavelengths to wavenumbers (

) and plot the Stokes shift (

Technical Insight: A linear correlation in the Lippert-Mataga plot confirms ICT. A deviation in protic solvents (MeOH) indicates specific solute-solvent Hydrogen bonding [2].

pH Titration (pKa Determination)

The ortho-cyano group is an Electron Withdrawing Group (EWG), stabilizing the phenolate anion.

-

Buffer Prep: Prepare 10 mM phosphate/citrate buffers ranging from pH 3.0 to 10.0 (0.5 pH increments).

-

Titration: Add 10 µL of stock dye to 3 mL of each buffer.

-

Measurement: Measure absorption and fluorescence.

-

Acidic Form (Protonated): Blue-shifted absorption.

-

Basic Form (Deprotonated): Red-shifted absorption (Bathochromic shift) due to increased electron donation from

into the nitrile system.

-

-

Calculation: Fit the intensity changes at two wavelengths to the Henderson-Hasselbalch equation to derive

.

Part 3: Data Visualization & Mechanism

Photophysical Characterization Workflow

Figure 1: Step-by-step workflow for the optical characterization of the target probe.

Proposed Mechanistic Pathway (ICT & TICT)

Figure 2: Jablonski diagram illustrating the competition between Locally Excited (LE), ICT, and TICT states.

Part 4: Data Summary & Interpretation

The following table summarizes the expected spectral behaviors based on the 2-cyanophenol core and biaryl conjugation [3, 4].

| Solvent Parameter | Expected Absorption ( | Expected Emission ( | Quantum Yield ( | Mechanistic Insight |

| Non-Polar (Hexane) | 320–330 nm | 380–400 nm | High | Locally Excited (LE) state dominates. |

| Polar Aprotic (DMSO) | 330–345 nm | 480–520 nm | Moderate | Strong ICT stabilization; large Stokes shift. |

| Polar Protic (MeOH) | 335–350 nm | 500–540 nm | Low | H-bonding to phenolate/cyano quenches fluorescence. |

| Basic Buffer (pH 9) | 360–380 nm | 550–600 nm | Moderate | Phenolate anion formation extends conjugation. |

Critical Analysis Points:

-

Stokes Shift: A shift > 80 nm in polar solvents confirms the charge transfer nature of the excited state.

-

Viscosity Sensitivity: If quantum yield increases significantly in glycerol compared to methanol (despite similar polarity), the molecule acts as a molecular rotor (TICT mechanism) [5].

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

-

ChemicalBook. (2024). 2-Cyanophenol Properties and Acidity Data.

-

Gross, K. C., & Seybold, P. G. (2001).[1] Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry.

-

Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

Sources

Literature review of 2-cyano-4-arylphenol synthesis

Technical Whitepaper: Strategic Synthesis of 2-Cyano-4-Arylphenols

Executive Summary

The 2-cyano-4-arylphenol scaffold (also known as 4-aryl-2-hydroxybenzonitrile) represents a critical pharmacophore in modern medicinal chemistry. It serves as a potent bioisostere for carboxylic acids and is a structural cornerstone in non-purine Xanthine Oxidase (XO) inhibitors (e.g., Topiroxostat analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Synthesizing this motif presents a unique regiochemical challenge: installing a nitrile group ortho to a phenol while simultaneously managing a biaryl system para to the hydroxyl group. This guide moves beyond basic textbook definitions to provide a field-validated, strategic analysis of the three primary synthetic routes:

-

Convergent Cross-Coupling (Recommended): Suzuki-Miyaura coupling of 5-bromo-2-hydroxybenzonitrile.

-

Linear Functionalization: Ortho-formylation of 4-arylphenols followed by oxidative dehydration.

-

Direct Cyanation: Pd-catalyzed cyanation of 2-bromo-4-arylphenols.

Retrosynthetic Analysis & Strategic Disconnections

To maximize yield and atom economy, we must analyze the bond disconnections based on commercial availability of precursors and the electronic sensitivity of the phenol ring.

Figure 1: Retrosynthetic tree illustrating the three primary disconnection strategies. Route A is generally preferred for convergent library synthesis.

Method A: The Suzuki-Miyaura Convergent Route (Gold Standard)

This route is the industry standard for generating libraries of analogs. It relies on the commercially available 5-bromo-2-hydroxybenzonitrile .

Why this route?

-

Convergent: Allows late-stage diversification using different aryl boronic acids.

-

Regiocontrol: The nitrile is pre-installed, eliminating the difficult ortho-cyanation step.

Technical Challenge: The Phenolic Proton

Free phenols can poison Palladium catalysts or undergo competitive oxidative addition.

-

Solution 1 (Standard): Use 3-4 equivalents of base (Na₂CO₃ or K₃PO₄) to ensure the phenol exists entirely as the phenoxide species, which is less prone to poisoning but requires a polar solvent system.

-

Solution 2 (High Yield): Protect the phenol as a methoxymethyl (MOM) ether or acetate prior to coupling, then deprotect.

Protocol: Ligand-Free Suzuki Coupling (Aqueous Media)

Adapted from Green Chemistry protocols for halophenols.

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the nitrile, boronic acid, and K₂CO₃.[2]

-

Add the solvent mixture and degas with Argon for 10 minutes. (Crucial: Oxygen promotes homocoupling of boronic acids).

-

Heat to 60°C for 4-6 hours.

-

Monitor: TLC (Hexane:EtOAc 7:3). The starting bromide is less polar than the biaryl product.

-

-

Workup (Self-Validating Step):

-

Acidify carefully with 1M HCl to pH 4. The product should precipitate.[3]

-

If no precipitate forms, extract with Ethyl Acetate.

-

Validation: The appearance of a new spot on TLC with strong UV absorbance (extended conjugation) confirms biaryl formation.

-

Method B: The Linear Ortho-Formylation Route

This route is ideal when the specific aryl boronic acid is expensive or unstable, but the parent 4-arylphenol is available. It utilizes the MgCl₂-mediated ortho-formylation , which is vastly superior to the classical Reimer-Tiemann reaction in terms of yield and selectivity.

Mechanism & Workflow

Figure 2: The MgCl₂-mediated pathway ensures exclusive ortho-selectivity via a chelated transition state.

Protocol: MgCl₂-Mediated Formylation

Based on the method by Hansen & Skattebøl (Acta Chem. Scand. 1999).

-

Reagents:

-

4-Arylphenol (10 mmol)

-

MgCl₂ (anhydrous, 15 mmol)

-

Paraformaldehyde (60 mmol)

-

Triethylamine (Et₃N, 37 mmol)

-

THF (dry)[4]

-

-

Procedure:

-

Combine phenol, MgCl₂, and Paraformaldehyde in dry THF.

-

Add Et₃N dropwise. The mixture will likely turn yellow/cloudy (formation of phenoxide).

-

Reflux for 3-5 hours.

-

Quench: Cool and add 1M HCl to break the Magnesium chelate.

-

-

Conversion to Nitrile (One-Pot Options):

-

React the isolated aldehyde with Hydroxylamine hydrochloride (NH₂OH·HCl) in Formic acid/Sodium formate to go directly to the nitrile via in-situ dehydration.

-

Comparative Analysis of Methods

| Metric | Method A: Suzuki Coupling | Method B: Formylation-Oxime | Method C: Direct Cyanation |

| Starting Material | 5-bromo-2-hydroxybenzonitrile | 4-Arylphenol | 2-bromo-4-arylphenol |

| Step Count | 1 (Convergent) | 3 (Linear) | 2 (Linear) |

| Atom Economy | Moderate (Boronic waste) | Low (Reagent heavy) | High |

| Safety Profile | High (Aqueous conditions) | Moderate (Solvents) | Low (Cyanide source required) |

| Scalability | Excellent | Good | Poor (Safety concerns) |

| Recommendation | Primary Route for R&D | Backup for specific substrates | Avoid unless necessary |

Case Study: Synthesis of Topiroxostat Intermediates

While Topiroxostat (FYX-051) is a pyridine derivative, the chemistry parallels the synthesis of 2-cyano-4-arylphenols.

-

Relevance: The introduction of the cyano group is the yield-limiting step.

-

Insight: Early patents suggested nucleophilic substitution on chloropyridines. However, modern process chemistry favors Zinc Cyanide (Zn(CN)₂) with Pd(dppf)Cl₂ for converting aryl bromides to nitriles due to the "slow-release" mechanism of cyanide from Zinc, which prevents catalyst poisoning.

Application to Phenols: If you must use Method C (Direct Cyanation) on a 2-bromo-4-arylphenol:

-

Protect the phenol (e.g., Acetate).

-

Use Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn dust (catalytic) in DMF at 120°C.

-

Note: Avoid CuCN (Rosenmund-von Braun) as the high temperatures (200°C+) often cause debromination or polymerization of phenols.

References

-

Hansen, T. V., & Skattebøl, L. (1999). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehydes." Organic Syntheses, 76, 124. (Describes the MgCl2 selectivity mechanism).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Fuji Yakuhin Co., Ltd. (2016).[5] "Methods for the preparation of Topiroxostat and intermediates thereof." World Intellectual Property Organization, WO2016134854A1.

-

Organic Chemistry Portal. "Suzuki Coupling." (General Protocols and Mechanism).

-

BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling."

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Gas Chromatography Analysis of Phenolic Compounds

Abstract: This guide provides a detailed framework for the analysis of phenolic compounds using Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). Phenolic compounds, characterized by their inherent polarity and low volatility, present unique analytical challenges that necessitate specific sample preparation and derivatization strategies. This document offers an in-depth exploration of extraction methodologies, the rationale and application of chemical derivatization, and optimized instrumental parameters. We present field-proven protocols and explain the causality behind experimental choices to ensure robust, reproducible, and accurate quantification of phenols in diverse matrices, from environmental samples to complex biological materials. This application note is intended for researchers, analytical scientists, and professionals in drug development seeking to establish or refine their methods for phenolic compound analysis.

The Analytical Imperative for Phenolic Compounds

Phenolic compounds are a vast and ubiquitous class of secondary metabolites in plants and are also found as significant environmental contaminants due to their widespread industrial use.[1][2][3] Their roles range from providing antioxidant benefits in foods and pharmaceuticals to posing toxicological risks in ecosystems.[2][4][5] Consequently, their accurate detection and quantification are critical. Gas chromatography (GC), especially when coupled with mass spectrometry (MS), stands out as a premier analytical technique, offering high sensitivity, reliability, and unparalleled compound identification capabilities through extensive spectral libraries.[6][7]

However, the direct analysis of most phenolic compounds by GC is hindered by their chemical nature. The presence of one or more hydroxyl groups (-OH) on an aromatic ring makes them polar and prone to hydrogen bonding. This results in low volatility and poor thermal stability, leading to broad, tailing peaks and poor chromatographic resolution.[8] To overcome these limitations, a critical pre-analytical step is required: derivatization . This process chemically modifies the polar functional groups, reducing their polarity and increasing their volatility, making them amenable to GC analysis.[1][6][9]

Foundational Stage: Sample Preparation and Extraction

The journey to accurate analysis begins with the effective isolation of phenolic compounds from their matrix. The choice of extraction technique is dictated by the nature of the sample (solid or liquid) and the chemical properties of the target analytes.[10][11]

Extraction from Liquid Matrices (e.g., Wastewater, Wine, Beverages)

For liquid samples, the goal is to concentrate the phenolic compounds and remove interfering substances.

-

Solid-Phase Extraction (SPE): This is the preferred modern technique, offering high recovery, clean extracts, and reduced solvent consumption compared to traditional liquid-liquid extraction.[3][11][12] Reversed-phase sorbents, such as C18, are commonly used. The polar phenolic compounds are retained on the nonpolar sorbent while more polar matrix components (sugars, salts) are washed away. The retained phenols are then eluted with a small volume of a nonpolar organic solvent.[13][14]

Extraction from Solid Matrices (e.g., Plant Tissues, Food, Soil)

For solid samples, the primary challenge is to efficiently disrupt the matrix and solubilize the target compounds.

-

Solvent Extraction: This is a fundamental technique, often employing polar solvents like methanol or ethanol, frequently mixed with water (e.g., 80% methanol) to effectively extract a broad range of phenols.[10][15][16]

-

Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create cavitation bubbles, which collapse near the sample matrix, causing cell wall disruption and enhancing solvent penetration.[17][18] UAE significantly improves extraction efficiency, reduces extraction time, and often allows for lower solvent consumption and milder temperatures, preserving thermolabile compounds.[19][20]

The Keystone of the Method: Chemical Derivatization

Derivatization is the most critical step in preparing phenolic compounds for GC analysis. The primary goal is to replace the active hydrogen of the hydroxyl groups with a nonpolar functional group. This transformation increases volatility, improves thermal stability, and leads to sharp, symmetrical chromatographic peaks.[6][8][9]

Silylation: The Gold Standard

Silylation is the most widely used derivatization technique for phenols due to its efficiency and the stability of the resulting derivatives.[21] The reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

-

Mechanism: Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the phenolic -OH group to form a TMS ether and a neutral by-product.[6][21] This eliminates the polar hydrogen and shields the oxygen atom, drastically reducing intermolecular hydrogen bonding.

Caption: Silylation reaction converting a polar phenol to a volatile TMS derivative.

Other Derivatization Approaches

-

Acetylation: A simple and cost-effective method using acetic anhydride in an alkaline medium to form acetate esters.[8]

-

Alkylation (Methylation): This technique, often using diazomethane, converts phenols to their corresponding methyl ethers (anisoles).[22] However, diazomethane is highly toxic and explosive, requiring significant safety precautions.[22]

Instrumental Analysis: GC-MS Configuration

Optimizing the GC-MS parameters is crucial for achieving good separation and sensitive detection.

GC Column Selection

The choice of capillary column is paramount for resolving complex mixtures of phenolic derivatives.

-

Stationary Phase: Low to mid-polarity columns are the workhorses for this application. A 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, TG-5SilMS) is highly recommended.[23][24][25] This phase separates compounds primarily by boiling point but provides enhanced selectivity for aromatic compounds through π-π interactions, which is ideal for phenols.[26][27]

-

Dimensions: A standard column of 30 m length, 0.25 mm internal diameter (ID), and 0.25 µm film thickness offers an excellent balance of resolution, speed, and sample capacity for most applications.[28][29]

Operating Conditions

The following table provides a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Injector Mode | Splitless | Maximizes the transfer of analytes to the column, essential for trace-level analysis.[23] |

| Injector Temp. | 275 - 300 °C | Ensures rapid volatilization of the derivatized analytes without thermal degradation. |

| Carrier Gas | Helium | Provides good efficiency and is inert. A constant flow rate of 1.0 - 1.5 mL/min is typical. |

| Oven Program | 70°C (hold 2 min), then 5-10°C/min to 300°C (hold 10 min) | A temperature ramp is essential to separate compounds with a wide range of boiling points.[21] |

| MS Transfer Line | 300 °C | Prevents condensation of less volatile compounds before they enter the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns that can be compared to spectral libraries for identification. |

| Mass Scan Range | 50 - 600 m/z | Covers the expected mass range for most TMS-derivatized phenolic compounds. |

Data Analysis and Quantification

-

Identification: Compounds are identified by matching their retention time and their mass spectrum against a known standard or a commercial library like the NIST/Wiley library.[6]

-